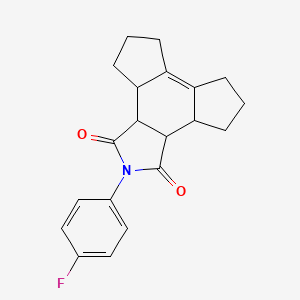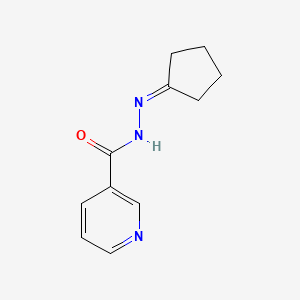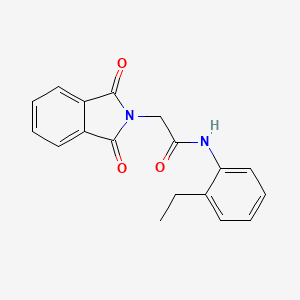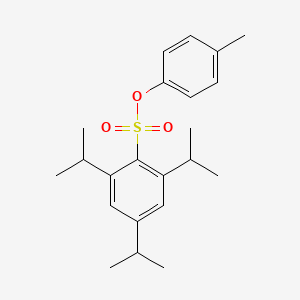![molecular formula C18H13N3O5 B11703923 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate](/img/structure/B11703923.png)
4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is a complex organic compound that features a furan ring, a nitrophenyl group, and a hydrazinylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with a furan-2-carboxylate derivative under reflux conditions in an appropriate solvent such as methanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurazone: An antimicrobial drug with a similar nitrofuran structure.
Nitrofurantoin: A hemostatic agent with a nitrofuran moiety.
Nifuroxazide: An antimicrobial drug used for intestinal infections.
Uniqueness
4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate is unique due to its combination of a furan ring, nitrophenyl group, and hydrazinylidene moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C18H13N3O5 |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
[4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H13N3O5/c22-18(17-2-1-11-25-17)26-16-9-3-13(4-10-16)12-19-20-14-5-7-15(8-6-14)21(23)24/h1-12,20H/b19-12+ |
Clé InChI |
NYUZHMQVYLUUKJ-XDHOZWIPSA-N |
SMILES isomérique |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11703851.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703856.png)
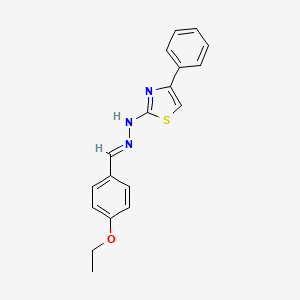
![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)
![N-(2,5-dimethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11703885.png)
![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)


